
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide is a compound that features a unique combination of a phosphoryl group, pyrrolidine rings, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoyl chloride with di(pyrrolidin-1-yl)phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine rings contribute to the compound’s binding affinity and specificity. The fluorobenzamide moiety can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-1-yl derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Phosphoryl compounds:
Fluorobenzamides: These compounds are studied for their pharmacological properties and potential therapeutic uses
Uniqueness
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrrolidine rings and a fluorobenzamide moiety enhances its potential for diverse applications.
Properties
CAS No. |
879480-51-0 |
|---|---|
Molecular Formula |
C15H21FN3O2P |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
N-dipyrrolidin-1-ylphosphoryl-4-fluorobenzamide |
InChI |
InChI=1S/C15H21FN3O2P/c16-14-7-5-13(6-8-14)15(20)17-22(21,18-9-1-2-10-18)19-11-3-4-12-19/h5-8H,1-4,9-12H2,(H,17,20,21) |
InChI Key |
KTSXBMRZJIMRHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)P(=O)(NC(=O)C2=CC=C(C=C2)F)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


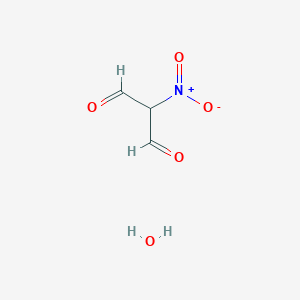

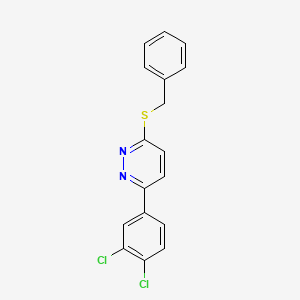
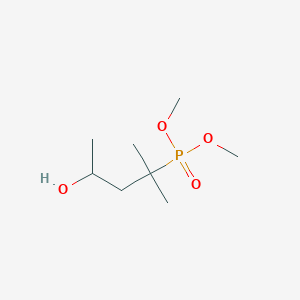
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)


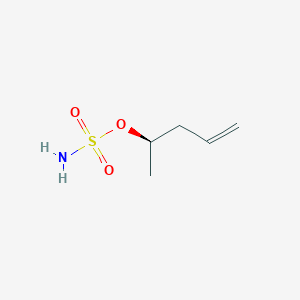
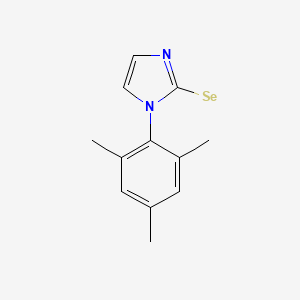
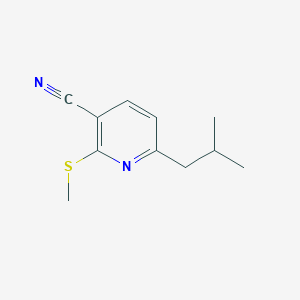
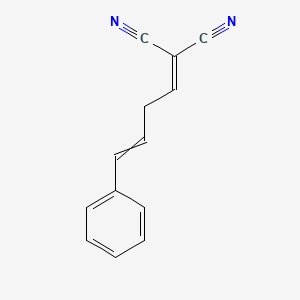

![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)
